molecular formula C15H12N2O3 B11555026 (2E)-N-(2-nitrophenyl)-3-phenylprop-2-enamide

(2E)-N-(2-nitrophenyl)-3-phenylprop-2-enamide

Cat. No.: B11555026
M. Wt: 268.27 g/mol
InChI Key: YDJUEIUOYJLVFY-ZHACJKMWSA-N
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Description

(2E)-N-(2-nitrophenyl)-3-phenylprop-2-enamide is an organic compound characterized by the presence of a nitrophenyl group and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(2-nitrophenyl)-3-phenylprop-2-enamide typically involves the condensation of 2-nitroaniline with cinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the amide bond.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogenating agents like bromine.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of (2E)-N-(2-nitrophenyl)-3-phenylprop-2-enamide depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In the context of anticancer research, it may interfere with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

  • (2E)-1-(4-Nitrophenyl)-3-(2-pyridinyl)-2-propen-1-one
  • (2E)-3-(3,4-Dihydroxy-5-nitrophenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile

Comparison: (2E)-N-(2-nitrophenyl)-3-phenylprop-2-enamide is unique due to its specific structural features, such as the combination of a nitrophenyl group and a phenylprop-2-enamide moiety. This structural uniqueness can influence its reactivity and potential applications compared to other similar compounds. For example, the presence of the nitrophenyl group can enhance its electron-withdrawing properties, affecting its behavior in chemical reactions and its interaction with biological targets.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

(E)-N-(2-nitrophenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C15H12N2O3/c18-15(11-10-12-6-2-1-3-7-12)16-13-8-4-5-9-14(13)17(19)20/h1-11H,(H,16,18)/b11-10+

InChI Key

YDJUEIUOYJLVFY-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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